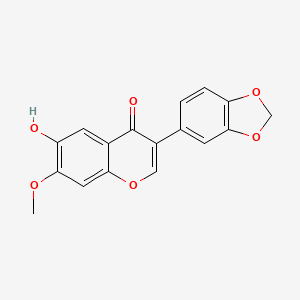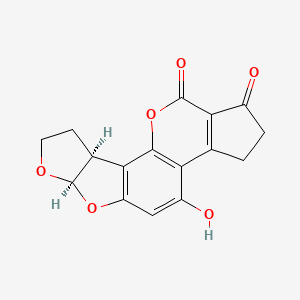
Calipteryxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calipteryxin is a coumarin derivative isolated from the plant Seseli recinosum. It is known for its potent anti-inflammatory properties, which have been extensively studied in various biological systems . The compound has shown significant inhibitory effects on pro-inflammatory enzymes and cytokines, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calipteryxin can be synthesized through several synthetic routes, including the condensation of appropriate phenolic precursors with acetic anhydride in the presence of a catalyst. The reaction typically requires controlled temperatures and specific pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Seseli recinosum using solvent extraction techniques. The plant material is subjected to maceration or percolation with solvents like ethanol or methanol, followed by purification through chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Calipteryxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted coumarin derivatives.
Applications De Recherche Scientifique
Calipteryxin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive coumarin derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
Calipteryxin exerts its effects by inhibiting key pro-inflammatory enzymes and cytokines. It reduces the production of nitric oxide, tumor necrosis factor alpha, and interleukin-1 beta in a dose-dependent manner. The compound also inhibits the expression of nitric oxide synthase and cyclooxygenase-2 in macrophages . The molecular targets include the NF-κB, mitogen-activated protein kinase, and Akt signaling pathways .
Comparaison Avec Des Composés Similaires
Calipteryxin is structurally similar to other coumarin derivatives such as (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin. it is unique in its potent inhibitory effects on pro-inflammatory enzymes and cytokines . Similar compounds include:
- (3’S,4’S)-3’,4’-disenecioyloxy-3’,4’-dihydroseselin
- Isosamidin
These compounds share similar anti-inflammatory properties but differ in their specific molecular targets and pathways .
Propriétés
Numéro CAS |
14017-72-2 |
|---|---|
Formule moléculaire |
C24H26O7 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[(9R,10R)-8,8-dimethyl-10-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-12,21-22H,1-6H3/b14-7-/t21-,22-/m1/s1 |
Clé InChI |
WKQRMUACBRBLQV-IULGZIFLSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



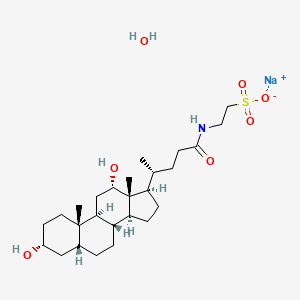
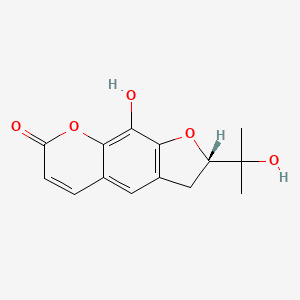
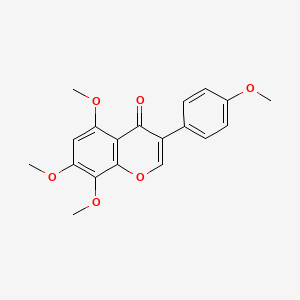
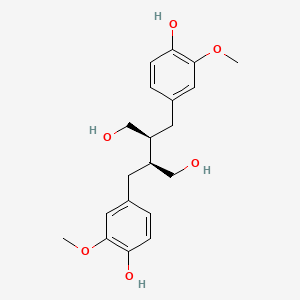

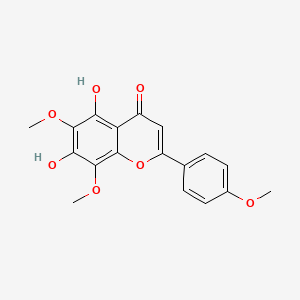
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
![2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B600192.png)
